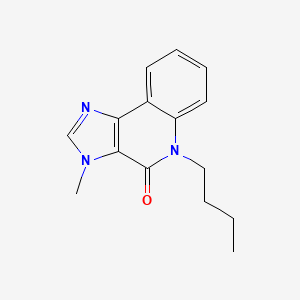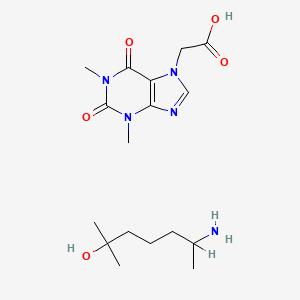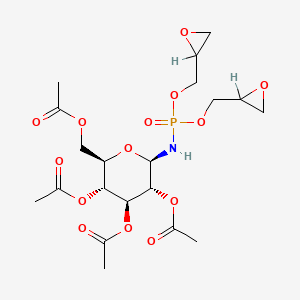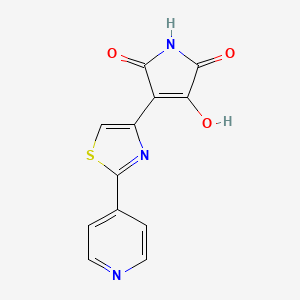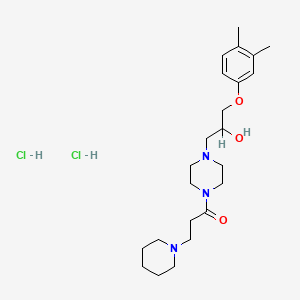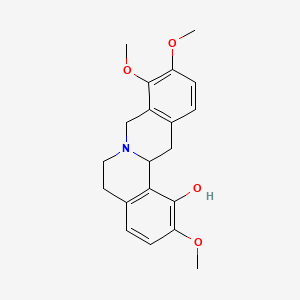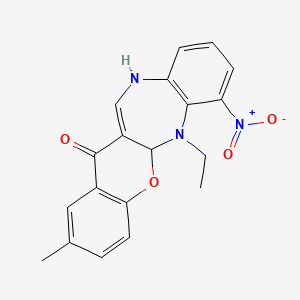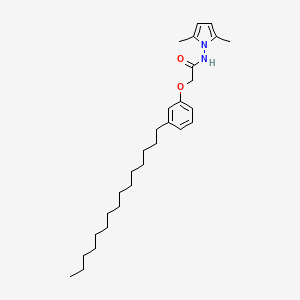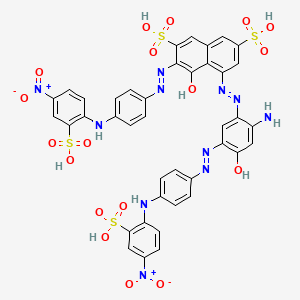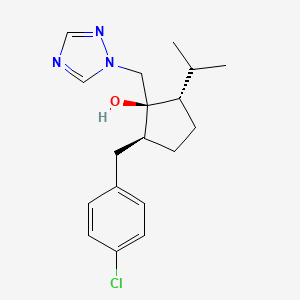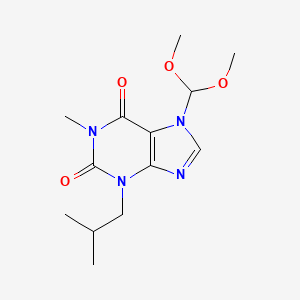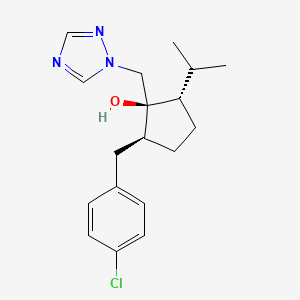
Ipconazole, (1R,2S,5S)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ipconazole, ct- is a triazole fungicide used primarily in agriculture to protect crops from fungal diseases. It is a systemic fungicide, meaning it is absorbed by plants and provides internal protection against a wide range of fungal pathogens. The compound is known for its effectiveness in controlling diseases in cereals, soybeans, and other crops.
準備方法
Synthetic Routes and Reaction Conditions
Ipconazole, ct- is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the triazole ring: This is achieved by reacting a suitable precursor with hydrazine and an appropriate aldehyde or ketone.
Introduction of the chlorobenzyl group: This step involves the reaction of the triazole intermediate with a chlorobenzyl halide under basic conditions.
Cyclization: The final step involves the cyclization of the intermediate to form the ipconazole structure.
Industrial Production Methods
Industrial production of ipconazole, ct- follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the triazole and chlorobenzyl intermediates are synthesized.
Reaction optimization: Conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Purification: The final product is purified using techniques like crystallization and chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Ipconazole, ct- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorobenzyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of ipconazole.
科学的研究の応用
Ipconazole, ct- has several scientific research applications:
Agriculture: It is widely used as a fungicide to protect crops from fungal diseases.
Biology: Studies have shown that ipconazole can affect cellular processes in fungi, making it a useful tool for studying fungal biology.
Medicine: Research is ongoing to explore the potential use of ipconazole in treating fungal infections in humans.
Industry: The compound is used in the formulation of various agricultural products and seed treatments.
作用機序
Ipconazole, ct- exerts its effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol.
類似化合物との比較
Ipconazole, ct- is structurally similar to other triazole fungicides, such as:
- Tebuconazole
- Propiconazole
- Flutriafol
Uniqueness
Ipconazole, ct- is unique in its high efficacy and broad-spectrum activity against a wide range of fungal pathogens. It also has a favorable environmental profile, with low toxicity to non-target organisms.
特性
CAS番号 |
115937-89-8 |
|---|---|
分子式 |
C18H24ClN3O |
分子量 |
333.9 g/mol |
IUPAC名 |
(1R,2S,5S)-2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3/t15-,17-,18+/m0/s1 |
InChIキー |
QTYCMDBMOLSEAM-RYQLBKOJSA-N |
異性体SMILES |
CC(C)[C@@H]1CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
正規SMILES |
CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


